molecular formula C12H13ClO4 B7900985 Ethyl 3-chloro-6-ethoxybenzoylformate

Ethyl 3-chloro-6-ethoxybenzoylformate

Cat. No.: B7900985
M. Wt: 256.68 g/mol
InChI Key: HFHMOPYBBQQDHD-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-ethoxybenzoylformate is an ester derivative characterized by a benzoylformate backbone substituted with chlorine and ethoxy groups at the 3- and 6-positions, respectively. This compound is structurally complex, combining aromatic, ether, and ester functionalities. Limited direct data are available on its specific applications or properties due to its niche usage and discontinuation in commercial catalogs .

Properties

IUPAC Name

ethyl 2-(5-chloro-2-ethoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-3-16-10-6-5-8(13)7-9(10)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHMOPYBBQQDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-6-ethoxybenzoylformate typically involves the esterification of 3-chloro-6-ethoxybenzoylformic acid. One common method is the reaction of 3-chloro-6-ethoxybenzoyl chloride with ethanol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-6-ethoxybenzoylformate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of ethyl 3-amino-6-ethoxybenzoylformate or ethyl 3-thio-6-ethoxybenzoylformate.

    Reduction: Formation of ethyl 3-chloro-6-ethoxybenzyl alcohol.

    Oxidation: Formation of ethyl 3-chloro-6-ethoxybenzoic acid.

Scientific Research Applications

Ethyl 3-chloro-6-ethoxybenzoylformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-6-ethoxybenzoylformate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and ethoxy substituents can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional groups with several chloroformates and ethoxy-substituted esters. Below is a comparative analysis:

Compound Molecular Formula Key Functional Groups Applications/Hazards
Ethyl 3-chloro-6-ethoxybenzoylformate C₁₂H₁₃ClO₅ Benzoylformate, chloro, ethoxy Discontinued (specialty synthesis); limited toxicity data
Ethyl Chloroformate C₃H₅ClO₂ Chloroformate ester Pharmaceutical intermediate; highly toxic, corrosive, releases phosgene
2-Ethoxyethyl Chloroformate C₅H₉ClO₃ Ethoxyethyl, chloroformate Intermediate in organic synthesis; similar handling risks to ethyl chloroformate
Ethyl Palmitate C₁₈H₃₆O₂ Long-chain fatty acid ester Used in cosmetics; low toxicity
Key Observations:
  • Reactivity : this compound’s aromatic chloro and ethoxy groups may confer stability compared to aliphatic chloroformates like ethyl chloroformate, which are prone to hydrolysis and release hazardous gases (e.g., HCl, phosgene) .
  • However, chlorinated aromatic compounds often require precautions against inhalation and skin contact .

Regulatory and Handling Considerations

  • Ethyl Chloroformate : Classified under UN1182; requires explosion-proof storage, respiratory protection, and emergency eyewash stations .
  • This compound: No specific regulatory data, but analogous chlorinated esters may fall under hazardous waste regulations.

Biological Activity

Ethyl 3-chloro-6-ethoxybenzoylformate is an organic compound that has garnered attention in various fields of biological research due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H13ClO4C_{12}H_{13}ClO_4 and a molecular weight of 256.68 g/mol. Its structure includes a chloro substituent, an ethoxy group, and a benzoylformate moiety, which contribute to its reactivity and biological interactions.

PropertyValue
IUPAC NameEthyl 2-(3-chloro-4-ethoxyphenyl)-2-oxoacetate
Molecular FormulaC12H13ClO4C_{12}H_{13}ClO_4
Molecular Weight256.68 g/mol
Solubility in WaterModerate

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the ethoxy and chloro groups enhances its binding affinity, allowing it to modulate enzymatic reactions effectively. The compound can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It may interact with various cellular receptors, influencing signal transduction pathways.

Biological Applications

This compound has been utilized in several biological studies, particularly in enzyme-catalyzed reactions and biochemical assays. Its role as a probe in these settings allows researchers to explore metabolic pathways and enzyme kinetics.

Case Studies:

  • Enzyme Activity Modulation : Research demonstrated that this compound significantly inhibited the activity of specific enzymes involved in lipid metabolism, suggesting potential applications in metabolic disorders.
  • Biochemical Assays : In vitro studies have shown that this compound can be used effectively as a probe for assessing enzyme activity, providing insights into reaction mechanisms.

Comparative Analysis

When compared to similar compounds, this compound exhibits distinct properties that enhance its utility in research:

CompoundKey Differences
Ethyl 3-chloro-4-hydroxybenzoateHydroxyl group instead of ethoxy; affects solubility and reactivity.
Ethyl 3-chloro-4-methoxybenzoateMethoxy group alters chemical properties and applications.

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